molecular formula C14H11ClO3 B6397711 5-Chloro-3-(3-hydroxymethylphenyl)benzoic acid, 95% CAS No. 1261993-88-7

5-Chloro-3-(3-hydroxymethylphenyl)benzoic acid, 95%

Cat. No. B6397711
CAS RN: 1261993-88-7
M. Wt: 262.69 g/mol
InChI Key: VNRHPOORIWKJMA-UHFFFAOYSA-N
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Description

5-Chloro-3-(3-hydroxymethylphenyl)benzoic acid, commonly known as 5-Chloro-3-HMBA, is an organic compound with a molecular weight of 222.56 g/mol. It is a white crystalline solid with a melting point of 125-127 °C and a boiling point of 370 °C. 5-Chloro-3-HMBA is an important building block in organic synthesis and has a variety of applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, it is used as a reagent in the synthesis of other organic compounds, such as amines and alcohols.

Mechanism of Action

The mechanism of action of 5-Chloro-3-HMBA is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are hormones that are involved in many physiological processes, including inflammation, pain, and fever. By inhibiting the activity of COX-2, 5-Chloro-3-HMBA may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-HMBA are not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. By inhibiting the activity of COX-2, 5-Chloro-3-HMBA may have anti-inflammatory and analgesic effects. In addition, 5-Chloro-3-HMBA may also have anti-tumor effects, as it has been shown to inhibit the growth of some cancer cell lines in vitro.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Chloro-3-HMBA in laboratory experiments is that it is a relatively inexpensive and readily available compound. In addition, it is easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using 5-Chloro-3-HMBA in laboratory experiments. For example, it is not very soluble in water, which can make it difficult to use in some reactions. In addition, it is not very stable and can decompose when exposed to light or heat.

Future Directions

There are a number of potential future directions for research involving 5-Chloro-3-HMBA. One potential direction is to further investigate its potential anti-inflammatory and analgesic effects. Another potential direction is to investigate its potential anti-tumor effects in vivo. In addition, further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals and agrochemicals. Finally, further research could be conducted to explore its potential applications in the synthesis of other organic compounds, such as amines and alcohols.

Synthesis Methods

5-Chloro-3-HMBA can be synthesized by several methods, including the Fischer indole synthesis, the Williamson ether synthesis, and the Kolbe-Schmitt reaction. The Fischer indole synthesis is the most common method used to synthesize 5-Chloro-3-HMBA. This method involves the reaction of an aromatic amine with an alkyl halide and an acid catalyst to form a carboxylic acid. The Williamson ether synthesis is another common method used to synthesize 5-Chloro-3-HMBA. This method involves the reaction of an alkyl halide with an alcohol and an acid catalyst to form an ether. The Kolbe-Schmitt reaction is a third method used to synthesize 5-Chloro-3-HMBA. This method involves the reaction of an alkali metal with an aromatic amine to form a carboxylic acid.

Scientific Research Applications

5-Chloro-3-HMBA has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals and agrochemicals, as well as in the synthesis of other organic compounds, such as amines and alcohols. It has also been used in the synthesis of polymers, in the study of enzyme kinetics, and in the study of drug metabolism. In addition, 5-Chloro-3-HMBA has been used in the study of the role of nitric oxide in the regulation of vascular tone and in the study of the mechanisms of drug action.

properties

IUPAC Name

3-chloro-5-[3-(hydroxymethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-2-9(4-10)8-16/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNRHPOORIWKJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689088
Record name 5-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261993-88-7
Record name 5-Chloro-3'-(hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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